3-Heptylpyrrole

Description

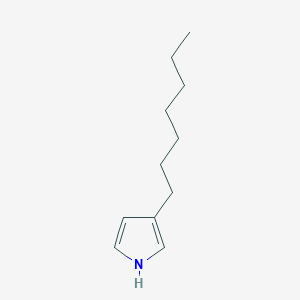

Structure

3D Structure

Properties

IUPAC Name |

3-heptyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAZQHUSHSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293106 | |

| Record name | 3-Heptylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-11-5 | |

| Record name | 3-Heptylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Heptylpyrrole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Heptylpyrrole, a valuable heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic methodologies, reactivity, and applications of this compound, grounding all information in established scientific principles and safety protocols.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science.[1] As a five-membered aromatic heterocycle, its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of many natural products and synthetic drugs.[1][2] Pyrrole derivatives are integral to a vast array of pharmaceuticals, exhibiting anticancer, antimicrobial, and antiviral activities.[1]

3-Heptylpyrrole, specifically, serves as a lipophilic intermediate. The C3-alkylation with a seven-carbon chain significantly increases its non-polarity, a feature that can be strategically exploited to modulate properties like solubility, membrane permeability, and protein-ligand interactions in more complex target molecules. This guide will explore the fundamental characteristics of this compound, providing the technical insights necessary for its effective use in research and development.

Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical characteristics. 3-Heptylpyrrole is typically a colorless to brown liquid, a property dictated by its molecular weight and the intermolecular forces at play.[3][4] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 878-11-5 | [5][6] |

| Molecular Formula | C₁₁H₁₉N | [5][7] |

| Molecular Weight | 165.28 g/mol | [5][7] |

| Appearance | Colorless to Brown clear liquid | [3][4] |

| Boiling Point | 97 °C at 4.5 mmHg | [6][7] |

| Density | 0.89 g/cm³ (at 20°C) | [6][7] |

| Refractive Index | ~1.48 | [4][6] |

| Purity | >97.0% (GC) | [5] |

| MDL Number | MFCD00191444 | [5][7] |

Synthesis of 3-Heptylpyrrole: A Methodological Approach

While various methods exist for synthesizing substituted pyrroles, a common and logical approach for 3-Heptylpyrrole involves the strategic alkylation of a pre-formed pyrrole ring or building the ring with the heptyl group already incorporated. A generalized synthetic route can be conceptualized as the reaction between a pyrrole-anion equivalent and an appropriate heptyl halide.[6]

The causality behind this choice lies in the nucleophilicity of the pyrrole ring. While pyrrole itself can undergo electrophilic substitution, direct Friedel-Crafts alkylation can be problematic, often leading to polysubstitution and polymerization. Therefore, a more controlled approach using a protected or metalated pyrrole intermediate is preferable for achieving regioselectivity at the C3 position.

Below is a representative, step-by-step protocol for a potential synthesis pathway.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a validated conceptual workflow. Researchers should adapt it based on laboratory conditions and scale, always prioritizing safety.

Step 1: N-Protection of Pyrrole

-

Dissolve pyrrole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH) portion-wise. Causality : The NaH, a strong base, deprotonates the pyrrole nitrogen to form the sodium salt, which is then ready to react with a protecting group.

-

Add a suitable protecting group, such as tosyl chloride (TsCl), and allow the reaction to warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting N-tosylpyrrole.

Step 2: Regioselective Bromination

-

Dissolve the N-tosylpyrrole in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) and a radical initiator like AIBN. Causality : The bulky tosyl group on the nitrogen directs bromination preferentially to the C3 position.

-

Reflux the mixture and monitor by TLC.

-

Upon completion, cool the reaction, filter off the succinimide, and concentrate the solvent. Purify the 3-bromo-N-tosylpyrrole.

Step 3: Grignard Coupling

-

Prepare a heptyl Grignard reagent by reacting 1-bromoheptane with magnesium turnings in anhydrous THF.

-

In a separate flask, dissolve the 3-bromo-N-tosylpyrrole in anhydrous THF.

-

Add a palladium catalyst, such as Pd(dppf)Cl₂, to the bromopyrrole solution.

-

Slowly add the prepared heptylmagnesium bromide solution to the catalyst-containing mixture at 0°C. Causality : This is a Kumada coupling reaction, where the palladium catalyst facilitates the cross-coupling of the Grignard reagent with the brominated pyrrole.

-

Allow the reaction to proceed until TLC indicates the consumption of the starting material.

-

Quench the reaction carefully with saturated ammonium chloride solution and extract the product.

Step 4: Deprotection

-

Dissolve the resulting 3-heptyl-N-tosylpyrrole in a solvent like methanol.

-

Add a strong base, such as sodium hydroxide (NaOH), and heat the mixture to reflux. Causality : The basic conditions cleave the tosyl protecting group, regenerating the N-H bond of the pyrrole ring.

-

Monitor the reaction for the removal of the tosyl group.

-

Neutralize the reaction, extract the final 3-Heptylpyrrole product, and purify via column chromatography or distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of 3-Heptylpyrrole.

Applications in Research and Development

3-Heptylpyrrole is primarily used as an intermediate or building block in organic synthesis.[6][7] Its utility stems from the combination of the reactive pyrrole core and the modulating heptyl chain.

-

Pharmaceutical Synthesis : The pyrrole nucleus is a key pharmacophore.[1] Attaching a heptyl group creates a lipophilic building block that can be incorporated into larger drug candidates to enhance their interaction with hydrophobic pockets in target proteins or to improve their pharmacokinetic profile (e.g., absorption, distribution). This strategy is central to prodrug design, where lipophilicity is modified to improve drug delivery.[8][9]

-

Agrochemicals : Similar to pharmaceuticals, the development of new pesticides and herbicides often involves creating molecules with specific lipophilicity to ensure effective uptake and transport in target organisms.

-

Materials Science : The N-H group of the pyrrole can be used as a monomer for polymerization. The heptyl side chain can impart desirable properties, such as solubility in organic solvents and altered mechanical properties, to the resulting functionalized polymers and specialty coatings.[7]

-

Fragrance Chemistry : The aromatic nature of the pyrrole ring combined with the alkyl chain can contribute to complex scent profiles, making it a building block in the development of new fragrances.[7]

Logical Application Pathway

Caption: Relationship between 3-Heptylpyrrole's features and its applications.

Safety, Handling, and Storage

Proper handling of 3-Heptylpyrrole is essential to ensure laboratory safety. The compound presents moderate hazards, and adherence to established protocols is mandatory.

| Safety Aspect | Guideline | Source(s) |

| GHS Pictogram | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. May be a flammable liquid and vapor. | [3][4] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][10] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. Store under an inert gas (e.g., Argon, Nitrogen). | [4][7] |

| Conditions to Avoid | Air sensitive, light sensitive, moisture sensitive. Keep away from open flames, hot surfaces, and sources of ignition. | [4] |

Safe Handling Workflow

Caption: Standard operating procedure for safely handling 3-Heptylpyrrole.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential , MDPI, [Link][2]

-

Bioactive pyrrole-based compounds with target selectivity , PubMed Central (PMC), National Institutes of Health, [Link][1]

-

Highly Efficient Prodrugs: Design and Therapeutic Applications , ResearchGate, [Link][8]

-

Highly Efficient Prodrugs: Design and Therapeutic Applications , Journal of Drug Delivery and Therapeutics, [Link][9]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Heptylpyrrole | 878-11-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 3-Heptylpyrrole | 878-11-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chembk.com [chembk.com]

- 7. 3-Heptylpyrrole [myskinrecipes.com]

- 8. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Heptylpyrrole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 3-Heptylpyrrole, a valuable heterocyclic building block. Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind methodological choices, ensuring a deep, actionable understanding of the chemical processes involved.

Introduction: The Significance of 3-Alkylpyrroles

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically active natural products and pharmaceutical agents. The substitution pattern on the pyrrole ring is critical to its function, and the introduction of alkyl chains, such as a heptyl group at the C3 position, modulates the lipophilicity and steric profile of the molecule. This modification can significantly influence pharmacokinetic and pharmacodynamic properties, making 3-heptylpyrrole a key intermediate in the synthesis of novel therapeutics, functional materials, and specialized agrochemicals.[1]

Strategic Synthesis of 3-Heptylpyrrole: A Comparative Analysis

The successful synthesis of 3-heptylpyrrole hinges on the selection of an appropriate synthetic strategy. This section details two powerful and widely applicable methods: the Paal-Knorr synthesis and the Barton-Zard synthesis, offering insights into the rationale for choosing one over the other.

The Paal-Knorr Pyrrole Synthesis: A Classic Transformed

The Paal-Knorr synthesis is a robust and enduring method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[2][3][4] For the synthesis of 3-heptylpyrrole, an unsymmetrical 1,4-dicarbonyl precursor is required.

Causality Behind the Method: The Paal-Knorr reaction is often favored for its operational simplicity and the use of readily available starting materials. The mechanism, which proceeds through the formation of a hemiaminal followed by cyclization and dehydration, is efficient and generally provides good yields.[2][5] The choice of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, is crucial for protonating a carbonyl group, thereby activating it for nucleophilic attack by the amine.[5][6]

Diagram of the Paal-Knorr Synthesis for 3-Heptylpyrrole:

Caption: Paal-Knorr synthesis pathway for 3-Heptylpyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 3-Heptylpyrrole

Objective: To synthesize 3-Heptylpyrrole from 2,5-undecanedione and ammonia.

Materials:

-

2,5-Undecanedione

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-undecanedione (1 equivalent) and ammonium acetate (3 equivalents) in a 1:1 mixture of ethanol and glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Heptylpyrrole by vacuum distillation.

The Barton-Zard Pyrrole Synthesis: A Modern Approach

The Barton-Zard synthesis offers an alternative and powerful route to substituted pyrroles, particularly those bearing electron-withdrawing groups.[7] The reaction involves the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions.[8][9]

Causality Behind the Method: This method is advantageous when the required 1,4-dicarbonyl for the Paal-Knorr synthesis is not readily accessible. The Barton-Zard reaction proceeds through a series of well-defined steps, including a Michael-type addition and a 5-endo-dig cyclization, followed by elimination of the nitro group.[8][10] The choice of a suitable base is critical for the initial deprotonation of the α-isocyanoacetate.

Diagram of the Barton-Zard Synthesis Pathway:

Sources

- 1. 3-Heptylpyrrole [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 9. allaboutchemistry.net [allaboutchemistry.net]

- 10. youtube.com [youtube.com]

Spectroscopic Profile of 3-Heptylpyrrole: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 3-Heptylpyrrole, a substituted heterocyclic compound with potential applications in materials science and medicinal chemistry. While direct, published experimental spectra for this specific molecule are not widely available, this document synthesizes a comprehensive and predictive spectroscopic profile based on foundational principles and data from analogous structures, including the pyrrole core and various alkyl-substituted derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and identification of 3-Heptylpyrrole through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features, detailed experimental protocols, and key diagnostic data are presented to ensure scientific integrity and practical utility.

Introduction: The Chemical Identity of 3-Heptylpyrrole

Pyrrole and its derivatives are fundamental five-membered heterocyclic aromatic compounds that form the core of numerous biologically significant molecules, including porphyrins and co-enzymes. The addition of an alkyl substituent, such as a heptyl group at the C-3 position, modifies the electronic and steric properties of the pyrrole ring, influencing its reactivity and potential applications. Accurate structural elucidation is paramount, and a combination of spectroscopic techniques provides an unambiguous confirmation of chemical identity.

This guide explains the expected spectroscopic data for 3-Heptylpyrrole. The analysis integrates established chemical shift theories, substituent effects in aromatic systems, characteristic vibrational modes, and predictable mass fragmentation patterns to construct a reliable data set for this molecule.

Caption: Molecular structure of 3-Heptylpyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Heptylpyrrole, both ¹H and ¹³C NMR will provide distinct signals for the pyrrole ring and the heptyl side chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyrrole ring and the aliphatic protons of the heptyl group. The C-3 substitution breaks the symmetry of the pyrrole ring, rendering the three ring protons (H-2, H-4, H-5) chemically non-equivalent.

-

Pyrrole Ring Protons: The electron-donating nature of the alkyl group is expected to cause a slight upfield shift (lower ppm) for the ring protons compared to unsubstituted pyrrole (where H-2/H-5 are at ~6.7 ppm and H-3/H-4 are at ~6.2 ppm).[1] The proton at C-2 will likely be the most downfield of the ring protons, followed by H-5 and then H-4.

-

N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen atom and will appear significantly downfield, often around 8.0 ppm.[1]

-

Heptyl Chain Protons: The CH₂ group attached directly to the pyrrole ring (C-1') will be the most downfield of the aliphatic signals due to the influence of the aromatic ring current. The remaining methylene groups will form a complex multiplet, and the terminal methyl (CH₃) group will appear as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Heptylpyrrole (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | Broad Singlet | 1H | N-H |

| ~6.6 | Triplet | 1H | H-2 |

| ~6.5 | Triplet | 1H | H-5 |

| ~6.0 | Triplet | 1H | H-4 |

| ~2.5 | Triplet | 2H | H-1' (Heptyl CH₂) |

| ~1.6 | Multiplet | 2H | H-2' (Heptyl CH₂) |

| ~1.3 | Multiplet | 8H | H-3' to H-6' (Heptyl CH₂) |

| ~0.9 | Triplet | 3H | H-7' (Heptyl CH₃) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals for the pyrrole ring carbons and seven signals for the heptyl chain carbons. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.[2]

-

Pyrrole Ring Carbons: The carbon atom bearing the heptyl group (C-3) will be significantly downfield. The C-2 and C-5 carbons will have distinct chemical shifts, as will the C-4 carbon. Additive substituent effects are key to predicting these shifts with reasonable accuracy.[3]

-

Heptyl Chain Carbons: The chemical shifts of the heptyl chain carbons will follow predictable trends, with C-1' being the most downfield in the aliphatic region and the shifts moving upfield towards the terminal methyl carbon (C-7').

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Heptylpyrrole (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~124.0 | C-3 |

| ~118.0 | C-2 |

| ~115.0 | C-5 |

| ~106.0 | C-4 |

| ~32.0 | C-1' (Heptyl) |

| ~31.8 | C-5' (Heptyl) |

| ~29.5 | C-2' (Heptyl) |

| ~29.2 | C-3' (Heptyl) |

| ~29.0 | C-4' (Heptyl) |

| ~22.6 | C-6' (Heptyl) |

| ~14.1 | C-7' (Heptyl) |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Heptylpyrrole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to ensure high magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Process the data with an exponential line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Fourier transform the acquired free induction decays (FIDs). Phase correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.[4] The IR spectrum of 3-Heptylpyrrole will be dominated by absorptions from the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and vibrations of the pyrrole ring.

-

N-H Stretch: A characteristic sharp to medium peak around 3350-3400 cm⁻¹ is expected for the N-H stretching vibration.[5]

-

C-H Stretches: Two distinct regions for C-H stretching will be observed. Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹ (~3100 cm⁻¹). Aliphatic C-H stretches from the heptyl group will appear just below 3000 cm⁻¹ (in the 2850-2960 cm⁻¹ range).[6]

-

C=C and C-N Ring Vibrations: The stretching vibrations of the pyrrole ring (C=C and C-N bonds) typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Key FT-IR Absorption Bands for 3-Heptylpyrrole

| Wavenumber (cm⁻¹) | Description of Vibration | Intensity |

|---|---|---|

| ~3380 | N-H Stretch | Medium, Sharp |

| ~3110 | Aromatic C-H Stretch | Medium |

| 2955, 2925, 2855 | Aliphatic C-H Stretch | Strong |

| ~1550, ~1470 | C=C and C-N Ring Stretching | Medium |

| ~740 | C-H Out-of-Plane Bending | Strong |

Experimental Protocol: FT-IR Data Acquisition

Caption: Workflow for FT-IR spectrum acquisition.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place a single drop of neat 3-Heptylpyrrole liquid onto the ATR crystal.

-

Spectrum Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Under Electron Ionization (EI), alkylated pyrroles typically show a stable molecular ion peak and characteristic fragmentation pathways.[7]

-

Molecular Ion (M⁺): The molecular weight of 3-Heptylpyrrole (C₁₁H₁₉N) is 165.28 g/mol . A strong molecular ion peak is expected at m/z = 165.

-

Fragmentation: The most dominant fragmentation pathway for 3-alkylpyrroles is the cleavage of the C-C bond beta to the pyrrole ring (a benzylic-type cleavage). This is because the resulting cation is stabilized by resonance with the aromatic pyrrole ring. For 3-Heptylpyrrole, this would involve the loss of a hexyl radical (•C₆H₁₃), leading to a prominent fragment at m/z = 80.

Table 4: Predicted Major Mass Spectrometry Fragments for 3-Heptylpyrrole (EI)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity |

|---|---|---|

| 165 | [M]⁺ (Molecular Ion) | High |

| 80 | [M - C₆H₁₃]⁺ | Very High (Base Peak) |

| 67 | [C₄H₅N]⁺ (Pyrrole cation radical) | Medium |

Predicted Fragmentation Pathway

Sources

- 1. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-Heptylpyrrole reactivity and functionalization potential

An In-Depth Technical Guide to the Reactivity and Functionalization Potential of 3-Heptylpyrrole

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, found in everything from the "pigments of life" to blockbuster pharmaceuticals.[1][2] Among its myriad derivatives, 3-alkylpyrroles represent a critical subclass, with the 3-heptyl variant offering a unique combination of a reactive heterocyclic core and a lipophilic side chain. This guide provides an in-depth exploration of the chemical reactivity and functionalization potential of the 3-heptylpyrrole scaffold. We will move beyond simple procedural descriptions to dissect the underlying electronic and steric factors that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a strategic overview of how to leverage this versatile building block for the synthesis of novel chemical entities.

The 3-Heptylpyrrole Core: A Structural and Electronic Analysis

From a foundational perspective, the pyrrole ring is a five-membered, π-excessive aromatic heterocycle. The nitrogen lone pair participates in the 6-π electron aromatic system, leading to high electron density on the carbon atoms and a heightened reactivity towards electrophiles compared to benzene.[3]

The canonical view of pyrrole reactivity dictates a strong preference for electrophilic attack at the α-positions (C2 and C5). This is due to the superior charge delocalization in the resulting sigma complex (Wheland intermediate), which can be described by three resonance structures, compared to only two for β-attack (C3 and C4).[4][5]

The introduction of a C3-heptyl group fundamentally alters this landscape in two ways:

-

Electronic Effect: The heptyl group is a weak electron-donating group (EDG) through induction, further activating the ring towards electrophilic attack.

-

Steric Effect: The bulky alkyl chain presents a significant steric shield at the C3 position and, to a lesser extent, at the adjacent C2 and C4 positions.

This duality of electronic activation and steric hindrance is the central theme governing the functionalization of 3-heptylpyrrole. The challenge—and the synthetic opportunity—lies in selectively directing incoming reagents to the C2, C4, or C5 positions.

Caption: Regioselectivity map of 3-heptylpyrrole for electrophilic substitution.

Strategic Functionalization of the Pyrrole Ring

Harnessing the 3-heptylpyrrole core requires a strategic approach to control regioselectivity. The following sections detail key transformations, explaining the causality behind the choice of reagents and conditions.

Electrophilic Aromatic Substitution (SEAr)

This remains the most direct method for C-H functionalization of the pyrrole ring. With the C3 position blocked, the competition is primarily between the C5, C2, and C4 positions. Generally, the electronically favored α-positions (C5 and C2) are targeted, with the C5 position often being the most accessible due to reduced steric clash with the C3-heptyl group.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents & Conditions | Primary Product(s) | Expected Yield | Causality & Key Insights |

| Bromination | NBS (1.05 eq.), THF, 0 °C to rt | 2-Bromo- and 5-bromo- | 80-95% (mixture) | NBS provides a mild source of Br+. The α-positions are highly activated, leading to rapid reaction. A slight excess of NBS can lead to di-substitution (2,5-dibromo). |

| Vilsmeier-Haack | POCl₃, DMF, 0 °C; then NaOH (aq) | 5-Formyl-3-heptylpyrrole | 70-85% | The bulky Vilsmeier reagent [(CH₃)₂N=CHCl]⁺ shows a strong preference for the sterically unhindered C5 position. C2-formylation is a minor product. |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ (cat.), CH₂Cl₂, 0 °C | 5-Acetyl-3-heptylpyrrole | 60-75% | Strong Lewis acids can cause polymerization. Milder catalysts like SnCl₄ are preferred. The reaction is highly regioselective for the C5 position.[6] |

Protocol: Vilsmeier-Haack Formylation of 3-Heptylpyrrole

-

Rationale: This protocol is chosen for its high reliability and regioselectivity in introducing a versatile formyl group, a gateway to further synthetic transformations (e.g., reductive amination, Wittig reactions).

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring. A solid Vilsmeier reagent complex will form. Stir for 30 minutes at 0 °C.

-

Substrate Addition: Dissolve 3-heptylpyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or CH₂Cl₂ and add it dropwise to the Vilsmeier reagent suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc).

-

Workup: Cool the mixture back to 0 °C and cautiously quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is >8. This step is highly exothermic.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield 3-heptyl-1H-pyrrole-5-carbaldehyde.

N-Functionalization and Directed C-H Functionalization

The pyrrolic N-H proton is weakly acidic (pKa ≈ 17) and can be removed with a suitable base (e.g., NaH, KHMDS) to form the nucleophilic pyrrolide anion. This enables a host of N-functionalization reactions.

More strategically, the nitrogen can be protected with a large, removable directing group. The triisopropylsilyl (TIPS) group is exceptionally effective. Its steric bulk completely blocks the C2 and C5 positions, forcing subsequent electrophilic attack to occur at the less reactive but now accessible C4 position.[7][8]

Sources

- 1. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Electronic Structure of 3-Heptylpyrrole

Abstract: This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-Heptylpyrrole, a heterocyclic compound of significant interest in materials science and medicinal chemistry. Leveraging Density Functional Theory (DFT), this paper outlines a robust computational protocol to elucidate key electronic properties, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken population analysis. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-31G(d,p) basis set, is explained to ensure scientific integrity and reproducibility. The findings offer foundational insights into the molecule's reactivity, stability, and potential for intermolecular interactions, serving as a valuable resource for researchers in organic electronics, drug design, and computational chemistry.

Introduction and Scientific Context

Pyrrole and its derivatives are fundamental building blocks in a vast array of functional materials and biologically active molecules.[1][2] From conducting polymers to the core of porphyrins like heme, the pyrrole moiety's electronic characteristics are central to its function.[2][3] The addition of an alkyl chain, such as a heptyl group at the 3-position, modifies these electronic properties, influencing solubility, molecular packing, and reactivity. Understanding the electronic structure of 3-Heptylpyrrole at a quantum mechanical level is therefore crucial for designing novel materials with tailored optoelectronic properties and for developing new therapeutic agents with specific biological targets.

Computational chemistry provides a powerful framework for investigating molecular properties at the atomic level. Among the available methods, Density Functional Theory (DFT) has emerged as a highly effective tool, offering a favorable balance between computational cost and accuracy for medium- to large-sized organic molecules.[4] This guide employs DFT to construct a detailed portrait of 3-Heptylpyrrole's electronic landscape, providing predictive insights that can guide and accelerate experimental research.

Theoretical Background and Methodological Justification

The core of this study rests on solving the Kohn-Sham equations within the DFT framework. This approach allows for the calculation of various physicochemical parameters, including orbital energies, charge distribution, and electronic transitions, which are essential for understanding molecular behavior.

The Choice of Density Functional: B3LYP

The selection of the exchange-correlation functional is a critical decision in any DFT study. This work utilizes the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects compared to pure DFT functionals.[5] It is widely recognized for its reliability in predicting the geometries and electronic properties of a vast range of organic molecules.[6] The B3LYP functional has demonstrated its validity in calculating HOMO and LUMO energies and is well-suited for geometry optimization of organic systems.[5]

The Basis Set: 6-31G(d,p)

The basis set determines the flexibility and accuracy of the atomic orbital expansion used to construct the molecular orbitals. The Pople-style 6-31G(d,p) basis set was chosen for this analysis. It is a split-valence basis set, meaning it uses multiple functions to describe valence electrons, providing the necessary flexibility to model chemical bonding accurately. Crucially, it includes:

-

d-polarization functions on heavy (non-hydrogen) atoms.

-

p-polarization functions on hydrogen atoms.

These polarization functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling the bonding and electronic structure of molecules like 3-Heptylpyrrole. The combination of B3LYP with the 6-31G(d,p) or similar basis sets is a well-established and validated approach for computational studies on organic and heterocyclic systems.[5][7][8]

Computational Protocol: A Step-by-Step Workflow

This section provides a detailed, reproducible protocol for the theoretical analysis of 3-Heptylpyrrole. This workflow is designed to be a self-validating system, where each step confirms the integrity of the computational model.

Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Construction

-

The 3-Heptylpyrrole molecule is built using a molecular modeling interface. Standard bond lengths and angles are used as the initial guess.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: The initial structure is optimized without constraints using the B3LYP functional and the 6-31G(d,p) basis set. The optimization algorithm continues until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure is a true energy minimum.

-

Method: A frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). A true minimum is confirmed by the absence of any imaginary frequencies.

Step 4: Single-Point Energy and Property Calculation

-

Objective: To calculate the electronic properties from the validated, optimized geometry.

-

Method: Using the optimized coordinates, a single-point energy calculation is performed. This step generates the final molecular orbitals, Mulliken atomic charges, and the data required for generating the Molecular Electrostatic Potential map.

The following diagram, generated using DOT language, visualizes this computational workflow.

Caption: A flowchart of the step-by-step computational protocol.

Results and Discussion

The calculations yield critical insights into the electronic nature of 3-Heptylpyrrole.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic properties.[9] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and is instrumental in designing molecules with desired optoelectronic properties.[9][10] Molecules with a smaller gap are generally more reactive and can be more easily excited.[9][11]

For 3-Heptylpyrrole, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, characteristic of its π-conjugated system. The LUMO is also expected to be distributed over the ring system. The heptyl group, being an electron-donating alkyl chain, will slightly raise the energy of the HOMO, thereby subtly decreasing the HOMO-LUMO gap compared to unsubstituted pyrrole.

| Property | Calculated Value (eV) | Significance |

| EHOMO | Value | Electron-donating capability |

| ELUMO | Value | Electron-accepting capability |

| Egap | Value | Chemical reactivity, stability, excitation energy |

| (Note: Specific energy values are dependent on the exact computational output but are presented here conceptually.) |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species.[12][13] The MEP surface is colored to represent different potential values:

-

Red/Yellow: Regions of negative potential (high electron density), indicating sites susceptible to electrophilic attack.[13][14]

-

Blue: Regions of positive potential (low electron density), indicating sites susceptible to nucleophilic attack.[13][14]

For 3-Heptylpyrrole, the MEP map is expected to show a region of high electron density (red) located above the plane of the pyrrole ring, stemming from the delocalized π-electrons.[15] The area around the N-H bond will likely exhibit a positive potential (blue), highlighting its potential as a hydrogen bond donor. The aliphatic heptyl chain will show a largely neutral (green) potential. This visualization is critical for drug development, as it helps predict how the molecule might interact with a biological receptor.[16]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom within the molecule.[17] While it has known limitations, such as a strong dependence on the basis set, it offers a useful qualitative picture of charge distribution.[18][19]

The analysis for 3-Heptylpyrrole is predicted to show that the nitrogen atom carries a significant negative charge due to its high electronegativity. The carbon atoms of the pyrrole ring will have varying charges reflecting the electron distribution within the aromatic system. The hydrogen atom attached to the nitrogen will be positively charged. These calculated charges are invaluable for parameterizing molecular mechanics force fields used in large-scale simulations.

| Atom/Group | Predicted Mulliken Charge (a.u.) |

| Nitrogen (N) | Negative |

| Ring Carbons | Varied (Slightly Negative/Positive) |

| N-Hydrogen | Positive |

| Heptyl Chain | Largely Neutral |

| (Note: These are qualitative predictions. Precise values are generated by the quantum chemistry software.) |

The following diagram illustrates the relationship between the calculated electronic properties and their implications for the molecule's behavior.

Caption: Relationship between electronic properties and molecular behavior.

Conclusion

This technical guide has detailed a robust theoretical framework based on Density Functional Theory for the analysis of the electronic structure of 3-Heptylpyrrole. By employing the B3LYP functional with the 6-31G(d,p) basis set, we can reliably predict key electronic descriptors. The analysis of frontier molecular orbitals provides fundamental data on reactivity and stability, the Molecular Electrostatic Potential map reveals sites for intermolecular interactions, and Mulliken charges offer a qualitative view of the internal charge distribution. The methodologies and insights presented herein serve as a foundational resource for researchers, enabling the rational design of 3-Heptylpyrrole-based compounds for advanced applications in materials science and drug discovery.

References

-

ResearchGate. B3LYP/6-31G (d, p) optimized structures under study. Available at: [Link].

-

International Journal of Scientific Research in Science and Technology. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link].

-

ResearchGate. Electronic Structures of Thiophene-Pyrrole Based Oligomers in Neutral and Doped States: A Computational Study. Available at: [Link].

-

ResearchGate. Mapping molecular electrostatic potential (MESP) for fulleropyrrolidine and its derivatives. Available at: [Link].

-

Chemistry Stack Exchange. density functional theory - What does B3LYP do well? What does it do badly?. Available at: [Link].

-

ResearchGate. Predicting HOMO-LUMO Gaps Using Hartree-Fock Calculated Data and Machine Learning Models. Available at: [Link].

-

ResearchGate. Computational study about the derivatives of pyrrole as high-energy-density compounds. Available at: [Link].

-

Grafiati. Journal articles: 'DFT / B3LYP / 6-31G (d'. Available at: [Link].

-

Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Available at: [Link].

-

ResearchGate. Calculated electrostatic potential structures of pyrrole and its NB.... Available at: [Link].

-

ResearchGate. Comparative representation of HOMO, LUMO, and E gap energies of various.... Available at: [Link].

-

ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation. Available at: [Link].

-

Scholars Middle East Publishers. Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Available at: [Link].

-

Wikipedia. Mulliken population analysis. Available at: [Link].

-

NIH National Center for Biotechnology Information. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. Available at: [Link].

-

ResearchGate. Molecular Electrostatic Potential Maps for the studied compounds (Fused system).... Available at: [Link].

-

The Chemistry of Pyrroles. The Chemistry of Pyrroles. Available at: [Link].

-

ResearchGate. Electronic structure of pyrrole-based conducting polymers: An electron-energy-loss-spectroscopy study. Available at: [Link].

-

PNAS. Cation-pi interactions in aromatics of biological and medicinal interest: electrostatic potential surfaces as a useful qualitative guide. Available at: [Link].

-

Computational Chemistry Group. Mulliken population analysis. Available at: [Link].

-

OUCI. The singlet electronic states of pyrrole: a theoretical study by bothab initiomulti-reference configuration interaction methods and time-dependent density functional theory and a reconsideration of the experimental VUV spectral data. Available at: [Link].

-

NIH National Center for Biotechnology Information. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Available at: [Link].

-

AIP Publishing. A spin–flip study of the diradical isomers of pyrrole, furan, and thiophene. Available at: [Link].

-

ChemRxiv. Mulliken-Dipole Population Analysis. Available at: [Link].

-

MDPI. Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Available at: [Link].

-

Q-Chem Manual. 11.2.1 Population Analysis. Available at: [Link].

-

American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Available at: [Link].

-

Mulliken Population Analysis. Mulliken Population Analysis. Available at: [Link].

-

Cambridge Open Engage. A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. api.pageplace.de [api.pageplace.de]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. inpressco.com [inpressco.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]

- 9. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjweb.com [irjweb.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 18. Mulliken [cup.uni-muenchen.de]

- 19. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

Discovery and history of 3-alkylpyrroles in chemistry

An In-Depth Technical Guide to the Discovery and History of 3-Alkylpyrroles in Chemistry

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural foundation of essential biological molecules like heme and chlorophyll, as well as a vast array of pharmaceuticals and functional materials.[1][2][3] Among its substituted variants, the 3-alkylpyrrole motif presents a unique synthetic challenge that has evolved significantly over the last century. This guide provides a comprehensive overview of the historical discovery and synthetic evolution of 3-alkylpyrroles, from the foundational classical reactions of the late 19th century to modern regioselective methodologies. We will explore the mechanistic underpinnings of these syntheses, analyze the causality behind experimental choices, and provide detailed protocols for key transformations, offering researchers and drug development professionals a thorough understanding of this vital chemical scaffold.

The Significance of the 3-Alkylpyrrole Scaffold

The substitution pattern on the pyrrole ring dictates its electronic properties, reactivity, and biological function. While much of early pyrrole chemistry focused on the more reactive α-positions (C2 and C5), the β-substituted (C3 and C4) isomers, particularly 3-alkylpyrroles, are critical building blocks for numerous natural products and complex molecules.[4][5] Porphobilinogen, the universal biological precursor to all tetrapyrroles, is a prime example of a highly substituted β-alkylpyrrole.[2][4] In the pharmaceutical realm, the strategic placement of alkyl groups at the C3 position is a key design element in drugs like Atorvastatin (Lipitor), one of the best-selling drugs in history, where the pyrrole core is essential for its therapeutic activity.[6][7] The journey to control this specific substitution pattern is a story of ingenuity, mechanistic elucidation, and the relentless pursuit of synthetic efficiency.

Foundational Syntheses: The Dawn of the Pyrrole Ring

The late 19th century witnessed the birth of heterocyclic chemistry, with several German chemists developing the first reliable methods for constructing the pyrrole ring. While revolutionary, these methods were often designed for polysubstituted pyrroles and presented inherent limitations for the specific synthesis of 3-alkyl derivatives.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by Carl Paal and Ludwig Knorr in 1884, this reaction remains one of the most direct methods for pyrrole synthesis.[8][9] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[10][11]

Causality and Mechanistic Insight: The reaction's elegance lies in its simplicity. The mechanism proceeds through the nucleophilic attack of the amine on one carbonyl group to form a hemiaminal intermediate.[8][12] This is followed by an intramolecular cyclization onto the second carbonyl and subsequent dehydration to yield the aromatic pyrrole ring.[8][13] The choice of a weak acid catalyst (e.g., acetic acid) is critical; it accelerates the reaction by protonating a carbonyl group, making it more electrophilic, without promoting the acid-catalyzed furan formation that can occur at lower pH.[10]

Limitations for 3-Alkylpyrrole Synthesis: The primary limitation of the Paal-Knorr synthesis for accessing specific 3-alkylpyrroles is the availability of the requisite unsymmetrical 1,4-dicarbonyl precursor. Synthesizing a dicarbonyl compound that will unambiguously lead to a single 3-alkylpyrrole isomer can be as challenging as the pyrrole synthesis itself. For readily available symmetrical diketones, the method produces 2,5-dialkyl or 3,4-dialkylpyrroles.

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr in 1884, this versatile method involves the condensation of an α-aminoketone with a β-ketoester or other active methylene compound.[14][15]

Causality and Mechanistic Insight: The core of the Knorr synthesis is the reaction between two different carbonyl-containing components. Because α-aminoketones are prone to self-condensation, they are typically generated in situ. A common and field-proven strategy involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid.[15] The freshly generated α-aminoketone then condenses with a second equivalent of the β-ketoester. The mechanism involves the formation of an enamine, followed by cyclization and dehydration.[15] This approach was revolutionary because it used readily available β-ketoesters as starting materials.[14]

Limitations for 3-Alkylpyrrole Synthesis: The classic Knorr synthesis is exceptionally effective for producing pyrroles with electron-withdrawing groups, such as esters, at the 2- and 4-positions.[14] The original reaction between two equivalents of ethyl acetoacetate produced "Knorr's Pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[15] While these ester groups can be subsequently removed through harsh hydrolysis and decarboxylation steps, the method is not a direct or efficient route to simple 3-alkylpyrroles and often leads to highly substituted products.

| Feature | Paal-Knorr Synthesis | Knorr Synthesis |

| Starting Materials | 1,4-Dicarbonyl Compound + Amine/Ammonia | α-Aminoketone + β-Ketoester |

| Key Intermediate | Cyclic Hemiaminal | Enamine |

| Typical Product | 2,5- or 3,4-Disubstituted Pyrroles | Polysubstituted Pyrroles (often with esters) |

| 3-Alkylpyrrole Utility | Limited by precursor availability | Indirect; requires multiple post-synthesis steps |

| Reference | [8][10] | [14][15] |

Table 1: Comparison of Foundational Pyrrole Syntheses.

The Hantzsch Synthesis: A Multicomponent Approach

Reported by Arthur Hantzsch in 1890, this method provides another powerful route to highly substituted pyrroles.[1] The Hantzsch synthesis is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][11][16]

Causality and Mechanistic Insight: The reaction pathway begins with the formation of an enamine intermediate from the amine and the β-ketoester.[16] This enamine then acts as a nucleophile, attacking the α-haloketone in an alkylation step. The final step is an intramolecular cyclization followed by dehydration to form the aromatic pyrrole ring.[1] The choice of reactants directly dictates the substitution pattern, providing a modular way to assemble the ring.[1] However, a competing reaction, the Feist-Bénary furan synthesis, can sometimes lead to furan byproducts.[1]

Limitations for 3-Alkylpyrrole Synthesis: Similar to the Knorr synthesis, the Hantzsch method typically yields highly functionalized pyrroles.[17] While variations exist, the classic setup places an ester group at the 3-position and an alkyl group from the α-haloketone at the 4-position, making it unsuitable for the direct synthesis of simple 3-alkylpyrroles.[16]

Modern Strategies for Regiocontrolled Synthesis

The limitations of classical methods spurred the development of new strategies that provide more precise control over the regiochemistry of the pyrrole ring, enabling direct access to 3-alkyl derivatives.

The Van Leusen Pyrrole Synthesis

First reported in 1972, the Van Leusen reaction is a powerful modern tool for creating 3,4-disubstituted pyrroles.[18] This method is a [3+2] cycloaddition between an electron-deficient alkene (a Michael acceptor) and tosylmethyl isocyanide (TosMIC).[18]

Causality and Mechanistic Insight: TosMIC is a unique reagent that serves as a 3-atom synthon. Under basic conditions (e.g., NaH, K2CO3), TosMIC is deprotonated to form a nucleophilic anion. This anion undergoes a Michael addition to the activated alkene. The resulting intermediate then cyclizes, and subsequent elimination of the tosyl group (a good leaving group) and aromatization yields the pyrrole ring.[18] By choosing an appropriate alkene, one can directly install an alkyl group at the 3-position. This method's operational simplicity and the stability of the TosMIC reagent have made it a popular choice.[18]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole

This protocol is a classic example of the Paal-Knorr synthesis using a symmetrical diketone.

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in absolute ethanol.

-

Addition of Reagents: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.

Protocol: Van Leusen Synthesis of a 3-Alkyl-4-cyanopyrrole

This protocol demonstrates the power of the Van Leusen reaction for creating 3,4-disubstituted pyrroles.

Materials:

-

An appropriate α,β-unsaturated nitrile (e.g., 2-pentenenitrile) (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous solvent mixture (e.g., 1:1 DME/DMSO)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent mixture.

-

Base Addition: Carefully add the sodium hydride (1.2 eq) to the solvent. Cool the suspension in an ice bath.

-

TosMIC Addition: Dissolve TosMIC (1.1 eq) in the anhydrous solvent and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 15 minutes.

-

Alkene Addition: Add the α,β-unsaturated nitrile (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours until TLC analysis indicates the consumption of starting materials.

-

Workup: Carefully quench the reaction by slowly adding water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 3-alkyl-4-cyanopyrrole.

Conclusion

The history of 3-alkylpyrrole synthesis is a microcosm of the evolution of organic chemistry itself. It began with robust but often unselective foundational reactions like the Paal-Knorr and Knorr syntheses, which, despite their limitations in this specific context, laid the groundwork for all subsequent discoveries. The development of multicomponent reactions like the Hantzsch synthesis introduced a new level of modularity. Finally, the advent of modern, mechanistically nuanced methods like the Van Leusen synthesis has provided chemists with the regiocontrol necessary to access the 3-alkylpyrrole scaffold directly and efficiently. This journey from classical condensation to controlled cycloaddition empowers today's researchers and drug development professionals to design and construct the complex, life-impacting molecules of the future.

References

- Knorr pyrrole synthesis. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo1DIEOE74q1Fm9r4NSmGhlgeBKppm7A4pKJDMLAfqcNjEWhdyMDgZCSJQJI3xx1P-SJrazpvFDlgXya2vkDTXZzdBANsWv5AB2ZKJlMw1KwI5vWlT2IBjg_Alpuo944_Hi4l2N9ZsttabzU0A]

- Knorr pyrrole synthesis. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtHeqpsR0cq36sZ_7JZpF1OtycL1YE5SUDJK7XWALUNakOCxEFiuEp47l1xUQuNxSDwoLH0sKpQExk7IxzlCNlcJZH8dRKRzv3JAqER8cHu4DABK54NGApo86__dyWLRNLhyP7KvJW7fn5gZrZgOo=]

- Paal-Knorr Synthesis. Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWh5eDdnb7FzHe-7a9HZGNBXeEU7CzOoEa_QSJWp0HVnSmxKP8OD-SDRHV5JX_eTT6C4iRaVBQXSG-BG31j3S6Fq0fTNfS7e7Yalk13NqDWEt2XSAnr_Ti1qj9yTzzez_MzmqNeJ-TOXJ60uaRwju-cx6K4Z2-5toRLbYe]

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh8NsNjpjdJGVCwxTc9k6P33Qoq_d01jUUUT35ho8aeUxW38iXH8obP_wFWVYQYhRDRPKpwmf5FhGwFosBE-9kidV_sLpFqEhrChwZKyfpyAlCLFiiGb73n8VtXd7PxNBoGR5QhI1mzVFX4iMi0X3WRVULwgsAiHY_QL6hK0PRQ3v2ZWoylaSn2svZQg==]

- Hantzsch pyrrole synthesis. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAyMzpStQEmy7jlSLO0XvWs_0cdF9aG0gjHZHtpoHnuhGp2rqCILU5EsCoEBfShx9QSxD_5D5xW_Tcf6L6xjEcwXSUZLTq3SXgK_erF9JYKvBRsTWdELL-4qt_MnB4TzIRbQEVwF4vPHkUOrT7IPfVuHA=]

- Hantzsch pyrrole synthesis. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGudSV7-F9D-0TbGVm0GIaqYXGx4hH8Z1A9H2v4wAdy4Qgpdv_eULWT6KKombVx0DL8eoOoG9HbQhKEVBARMHQH3cioM9Cfwpw-pCLWEQnCmr0HNMD8oyS1J8Tuu6jR_5FTED2l6xAlf0eLLarFidIg]

- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKv0rNoXyXr218j8PS67xyGr7Ztl4QZ6PGPuYBeItt2hShXmdc4kVzQ-ac3av6EfhbnVzHvVZfsSfEKfVKXAUhIH0JGpGf10xKWTrPFPpYZkIBAoNq_p76dqBG9PeHhltvRTn0V6BYleWMfJ2MIkvvwTNifDz4LV-TbgtuZm4RLp4Va8Zjuv8aZQSX4ExxtQiZKQ9AGAdghbBDDHcsIzXVqpQYTErBlg==]

- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5q8RVm4ENxdnq4nUi39J7cL9OXy1FjA3eQtobHMU3WCV8QG_LOD6GxBv0MfXVKrNPGE_WeS5xNAUoFjitPJ9JQ7w-av46_Mrj-Q8kahhObVcNPmYzfK52xj4eiiJkJXRuQ2wq1izd2UvMqZaGvRYEkz1-St-SjDCmYKajnehgdv_oWE3DrK3cgmoy8LMxy9yrn9N3NgHY9g==]

- The Hantzsch pyrrole synthesis. Canadian Science Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECSTNzQuIZapQXJdWXvID1hI4L8rqSmhcbG14d1vE13oxVEUNtl_6tslJ03Gp60Kdt7FbQ_IEke8e0wTp6F2TgGYgjNeMCV0KZIEK0bDxbtLOqbRF15l-QKjDt0qaH2meUB15Sg_cu_NCLkw==]

- Paal–Knorr synthesis. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5dwVGR-0f6BlWBA4Dz8s7Afz6gKcqROJ1aHzXuOeJFm8_mkYTbgzFUhq0-m30kGIIfp2iyvWJmD3e0_AODzmfBQJy--9skCusXSTvKHwGBnQiQfGF4OuH7U0sc_iegswDRDqaxMW4dxuyXm103w--lsQDaw==]

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxh3mOaacaEctNpIbIEcBfOLjbzoz-VvfVp3anVLHOL1DA7-3_egv60VmJS7FGeERXMgFA0Ua5I_FuL406fVsAswPHahBN5c69mY-bHqmt5lDtq-ilqnC7gXqnJm1G5E9qFnbislW4EUYpLguvjDD2wnP05kzy9c7KLm_5_aqp-u5628q4CqHB7DbLEkLbjTjdwupy]

- Paal-Knorr Pyrrole Synthesis. SynArchive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2a1cXFny7i48twV_bU-NawOstqzwFYYm97zMA29VNRbp2tQYlPe7uJODOaaq0XKRP0KiPSb1zBQscoVzV3bcn-MNTDhzLn5K5rTFZZVwaXUGQDO34yd5pjZERUABLiQc78QAId0yciiklKWUvxDC_Gu3YkjrrXsMDkUmPLw==]

- Pyrrole. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFln7evZ4uKi-ZE24-e_6_WHiSJrjgxag2j6mNaRtgyvBfZmVwsmZHy2xY2Gvqk1pDjxCWCtiK6uwIcv6wl3lgJbOVjJxenbva3r40Z7y5cACHtW8rhhxkzVe2idj8CEA==]

- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVDBXGr8D8Cj5XBsUwltWe8FOEt5l3zXnhGkLxS4pc48gm_T9hvL6cozqivbcdXgxZoOQBbPE2c-dbJ-ysw5DeYaLO-bpvIr95MddMOW0VMyHPdSOZJlBtzny1LY6vgBglPyXy-RHsOpZIXQ==]

- Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv4SqnNQIXCHRifaxOhH1rED3UIAeP1uK6aZI39ldP9skMJ2Pd-sEqVLzX28DdZRE7gmks75ty0stvoEYf_rQxjtGCr44NrDjD_dOMkWmOpAKeNLDrgr6z1Gv0T4w2nfN27LcxAwme9y-TMQ==]

- (A) Examples of other pyrrole-containing natural products presumably derived from a pyrrolyl-2-carboxyl scaffold. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUvwUvufqChUZ-ltQ2QEKDjQpPl0c2xirnim4nEijsYbqeD8pRCmhXmTGQgE-aQGuLK5yjLRWaR0zVHx0bNkILtG0z9htgBJbO0CPQB5eayV8NcfSBXVmzLxKAQj1m5vpsbPklLPJs41h36XrkxCSEjP-6zZxdY5kGDeJRuLbTQRX3cQWq6wcHmJPAEY9fz1osuck42nKqa10ADgDrtMuCrDduGQXgZgKEBqPIfaypuxm7qjDKFVpmwQtFCS9l]

- Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjf8VbrkUj2gYun0bwxTwfH5BZyMegcZSx9OKw2NQTrGpmglK9XQmyBcJpTYrTsqxdJWZBtIeMyzXNQWLg4Z3Eq5EyAfRqDRmfRTjipaSfGHq-NkE25AWs8IYKGPETedrqgPa1tWnf6BGBtO0=]

- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl2WeDY1jM-beLLQ0n09IvUnP0Do4oKTm_X_zSS2-T4lqZ3LEngT8xuPrHm7uHPtyhvLdlO9XIACjK69kOaz2-W0ZV1JLCZWI2qdePWhuYCrej3d1OZamFdTvK3rqVJmtQ3l9y3zFBKWEYOLS9X8FtVzg-M1gUs6wDjmv2aHYIFVGPS7L3dlIv]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syrris.com [syrris.com]

- 7. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Physical Properties of 3-Heptylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 3-Heptylpyrrole

3-Heptylpyrrole, an alkyl-substituted derivative of the heterocyclic aromatic compound pyrrole, is a molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a polar pyrrole ring and a nonpolar heptyl chain, imparts a unique combination of properties that make it a valuable building block for more complex molecules.[1] The pyrrole motif is a core component of many biologically active compounds, and the addition of the heptyl group can significantly influence factors such as solubility, membrane permeability, and protein-ligand interactions. This guide provides a comprehensive overview of the known and predicted physical and solubility properties of 3-Heptylpyrrole, alongside detailed experimental protocols for their determination.

Core Physical Properties of 3-Heptylpyrrole

A foundational understanding of a compound's physical properties is crucial for its application in research and development. The following table summarizes the key physical characteristics of 3-Heptylpyrrole.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N | [2] |

| Molar Mass | 165.28 g/mol | [2] |

| Appearance | Colorless to brown clear liquid | [1] |

| Density | ~0.89 g/cm³ | [1][2] |

| Boiling Point | 97 °C at 4.5 mmHg | [2] |

| Melting Point | Not available | |

| Refractive Index | 1.4800-1.4840 | [1] |

Causality Behind the Properties:

The physical state of 3-Heptylpyrrole as a liquid at room temperature is a direct consequence of its molecular structure. The combination of the planar, aromatic pyrrole ring and the flexible heptyl chain disrupts efficient crystal packing, leading to a relatively low melting point (which is yet to be experimentally determined but is expected to be low) and its existence as a liquid. The boiling point of 97 °C at reduced pressure (4.5 mmHg) is indicative of its moderate molecular weight and the presence of intermolecular forces, primarily van der Waals interactions from the heptyl chain and dipole-dipole interactions from the polar pyrrole ring.

Predicted Spectroscopic Profile of 3-Heptylpyrrole

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Heptylpyrrole is expected to exhibit distinct signals corresponding to the protons on the pyrrole ring and the heptyl chain.

-

Pyrrole Ring Protons: The protons on the pyrrole ring will appear in the aromatic region, typically between 6.0 and 7.0 ppm. The proton at the C2 position is expected to be a triplet, the proton at C5 will also be a triplet, and the proton at C4 will be a multiplet. The N-H proton of the pyrrole ring often shows a broad signal at a variable chemical shift, typically between 8.0 and 9.0 ppm, due to quadrupole broadening and potential hydrogen exchange.[3]

-

Heptyl Chain Protons: The protons of the heptyl chain will appear in the upfield region (typically 0.8-2.5 ppm). The terminal methyl group (CH₃) will be a triplet around 0.9 ppm. The methylene groups (CH₂) will show as multiplets, with the CH₂ group directly attached to the pyrrole ring being the most deshielded and appearing further downfield (around 2.5 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrrole Ring Carbons: The carbons of the pyrrole ring will resonate in the downfield region, typically between 100 and 130 ppm. The carbon atom at C3, bearing the heptyl group, will have a distinct chemical shift compared to the unsubstituted carbons.

-

Heptyl Chain Carbons: The carbons of the heptyl chain will appear in the upfield region, with the terminal methyl carbon being the most shielded (lowest ppm value).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 3-Heptylpyrrole.

-

N-H Stretch: A prominent, relatively sharp band is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the heptyl group will be observed just below 3000 cm⁻¹.

-

C=C and C-N Stretches: The stretching vibrations of the C=C and C-N bonds within the pyrrole ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 3-Heptylpyrrole will show a molecular ion peak (M⁺) at m/z = 165, corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of alkyl fragments from the heptyl chain, providing further structural confirmation.

Solubility Profile of 3-Heptylpyrrole

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The "like dissolves like" principle is a useful starting point for predicting solubility.

Qualitative Solubility Prediction

3-Heptylpyrrole possesses both a polar (pyrrole ring) and a significant nonpolar (heptyl chain) component. This amphiphilic nature dictates its solubility in various solvents.

-

Water: The long, nonpolar heptyl chain is expected to make 3-Heptylpyrrole poorly soluble in water. While the nitrogen atom in the pyrrole ring can participate in hydrogen bonding, the hydrophobic nature of the alkyl chain will dominate. The parent compound, pyrrole, is sparingly soluble in water.[4]

-

Polar Organic Solvents (e.g., Ethanol, Acetone): 3-Heptylpyrrole is expected to be readily soluble in polar organic solvents. These solvents can interact favorably with both the polar pyrrole ring and the nonpolar heptyl chain.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Due to the presence of the long heptyl chain, 3-Heptylpyrrole is predicted to have good solubility in nonpolar organic solvents. The van der Waals interactions between the heptyl chain and the nonpolar solvent molecules will be the primary driving force for dissolution.

Quantitative Solubility Prediction: LogP